molecular formula C15H18N2O5 B2400728 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1797246-07-1

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2400728
CAS No.: 1797246-07-1
M. Wt: 306.318
InChI Key: KUJHXZZEYSIZHH-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound featuring a 5-methyl-1,2-oxazole-3-carboxamide core linked via a 2-hydroxyethyl chain to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor-binding interactions due to its electron-donating methoxy groups . The hydroxyethyl spacer may contribute to conformational flexibility, while the oxazole ring provides metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-9-6-11(17-22-9)15(19)16-8-12(18)10-4-5-13(20-2)14(7-10)21-3/h4-7,12,18H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJHXZZEYSIZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The resulting intermediate is then subjected to cyclization with a suitable isoxazole derivative under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, reduced isoxazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions employed .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide involves several steps:

  • Formation of the Oxazole Ring : The initial step involves the reaction of appropriate precursors to create the oxazole ring.
  • Substitution Reactions : Subsequent reactions introduce the 3,4-dimethoxyphenyl and hydroxyethyl groups.
  • Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.88%

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Preliminary studies reveal its effectiveness against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in disease progression. For instance, it has been studied for its inhibitory effects on acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice models bearing human cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Case Study 2: Antimicrobial Activity Assessment

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results confirmed its efficacy as an antimicrobial agent, leading to discussions about its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological functions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

Table 1: Structural Features of Target Compound and Analogs
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 1,2-Oxazole-3-carboxamide 5-Methyl; 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl Not reported Hydroxyethyl spacer, dimethoxy groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl ~299.34 (calculated) Benzamide core, higher lipophilicity
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole-3-carboxamide Thiazole-oxadiazole-methoxyphenyl Not reported Multi-heterocyclic, increased complexity
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate Azanium chloride 3,4-Dimethoxyphenethyl, carbamoylpropyl 497.00 (reported) Hydrated salt, ionic interactions
N-[(1S)-2-[(4-Methoxy-2,5-dimethylphenyl)methylamino]-1-phenyl-ethyl]-5-methyl-1,2-oxazole-3-carboxamide 1,2-Oxazole-3-carboxamide 4-Methoxy-2,5-dimethylphenyl, chiral center 393.48 (reported) Stereospecificity, branched substituents

Key Observations :

  • The multi-heterocyclic analog () introduces thiazole and oxadiazole rings, likely enhancing rigidity and π-π stacking interactions.
  • The azanium chloride derivative () demonstrates how ionic forms and hydration influence crystallinity and solubility.
  • The stereospecific compound () highlights the role of chiral centers in modulating biological activity.

Insights :

  • Rip-B’s high yield (80%) underscores the efficiency of direct amidation for benzamide derivatives .

Physicochemical and Functional Properties

  • Melting Points : Rip-B has a melting point of 90°C , while the target compound’s value is unreported. The hydroxyethyl group in the target may lower melting points due to reduced crystallinity compared to Rip-B’s rigid benzamide.
  • Solubility : The 3,4-dimethoxyphenyl group enhances water solubility in polar solvents, as seen in similar alkaloid intermediates .
  • Stability : Oxazole rings (target compound) are more resistant to hydrolysis than benzamide (Rip-B), favoring metabolic stability in biological systems.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound with significant biological activity, particularly in the field of neuropharmacology. This article explores its mechanisms of action, biochemical pathways it influences, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Oxazole Ring : A five-membered heterocyclic compound known for its diverse biological activities.
  • Dimethoxyphenyl Group : This moiety is associated with various pharmacological properties.
  • Hydroxyethyl Side Chain : Enhances solubility and biological interactions.
Property Details
IUPAC Name This compound
Molecular Formula C15H18N2O5
Molecular Weight 302.31 g/mol
CAS Number Not specified

The primary mechanism of action for this compound involves its interaction with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in neurotransmission and is implicated in neuroprotective effects.

Binding and Interaction

  • The compound binds to the alpha7nAChR at the same site as bungarotoxin, which is significant for modulating neurotransmitter release and enhancing cognitive functions.

Influence on Biochemical Pathways

  • It has been shown to affect the amyloid-beta pathway , which is critical in the pathology of Alzheimer's disease. By modulating this pathway, the compound may help mitigate neurodegenerative processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects :
    • The compound has demonstrated potential in protecting neuronal cells from damage associated with neurodegenerative diseases.
  • Cognitive Enhancement :
    • Its interaction with alpha7nAChR suggests possible benefits in improving memory and learning capabilities.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that it may also exert anti-inflammatory effects through modulation of various signaling pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The results indicated a reduction in amyloid-beta accumulation and improved cell viability under stress conditions .

Study 2: Cognitive Function Enhancement

Another research effort focused on cognitive function enhancement in animal models. The administration of the compound resulted in improved performance in memory tasks compared to control groups .

Study 3: Anti-inflammatory Activity

Research has also pointed to its anti-inflammatory properties, where it was shown to reduce pro-inflammatory cytokine levels in vitro .

Q & A

Q. Critical Parameters :

  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric ratios (1:1.2 for amine:activated ester) to ensure complete conversion.
  • Moisture-free environments to prevent hydrolysis of intermediates.

Q. Characterization :

  • NMR : 1^1H and 13^{13}C NMR confirm regiospecificity of the oxazole ring and methoxy/hydroxyethyl groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 375.1452) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

Basic Research: Structural Confirmation

Q: Which analytical techniques are essential for resolving the stereochemical and conformational properties of this compound? A:

  • X-ray Crystallography : Provides absolute configuration, especially for the hydroxyethyl group and oxazole-carboxamide linkage. A monoclinic crystal system (space group P21_1/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, and β = 93.49° has been reported for structurally related dimethoxyphenyl derivatives .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, O-H stretch at ~3400 cm1^{-1}).
  • Dynamic NMR : Detects rotational barriers in the carboxamide bond under variable-temperature conditions.

Advanced Research: Mechanistic Pathways in Bioactivity

Q: How does the 3,4-dimethoxyphenyl moiety influence this compound’s interaction with enzymatic targets, and what methodologies are used to validate these mechanisms? A: The 3,4-dimethoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or oxidoreductases). Methodologies include:

  • Molecular Docking : Simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., FAD-dependent oxidoreductases) to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD_D values in µM range).
  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) in buffer systems (pH 7.4, 25°C) with spectrophotometric monitoring of cofactor depletion (e.g., NADH at 340 nm).

Key Finding : Methoxy groups at the 3- and 4-positions increase hydrophobic interactions but may reduce solubility, requiring formulation optimization .

Advanced Research: Addressing Data Contradictions in Structure-Activity Relationships (SAR)

Q: How can researchers reconcile conflicting reports on the biological activity of derivatives with varying methoxy substitutions? A:

Systematic SAR Studies : Synthesize analogs with single- or double-methoxy substitutions (e.g., 3-methoxy vs. 4-methoxy) and compare their activities in standardized assays (e.g., antiproliferative activity in MTT assays) .

Physicochemical Profiling : Measure logP (octanol/water partitioning) and solubility to differentiate pharmacokinetic effects from intrinsic activity.

Crystallographic Analysis : Resolve binding modes of analogs with divergent activities (e.g., inactive 2-methoxy vs. active 3,4-dimethoxy derivatives) using co-crystallization with target proteins .

Example : A 3,4,5-trimethoxyphenyl analog showed reduced activity due to steric hindrance, while the 3,4-dimethoxy variant achieved optimal binding .

Advanced Research: Stability and Degradation Pathways

Q: What experimental strategies are employed to assess the hydrolytic stability of the oxazole-carboxamide bond under physiological conditions? A:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using first-order kinetics. The oxazole ring is generally stable, but the carboxamide bond may hydrolyze under acidic conditions (pH < 3) to yield 5-methyl-1,2-oxazole-3-carboxylic acid and the hydroxyethylamine fragment .
  • Mass Spectrometric Trapping : Identify degradation products (e.g., [M–H2_2O]+ or [M–CO2_2]+ fragments) using high-resolution Q-TOF instruments.

Advanced Research: Toxicity Profiling

Q: What in vitro models are recommended for preliminary toxicity screening of this compound? A:

  • Hepatotoxicity : Use HepG2 cells to assess CYP450 inhibition (e.g., CYP3A4 luminescent assays).
  • Cardiotoxicity : Measure hERG channel blockade via patch-clamp electrophysiology.
  • Genotoxicity : Ames test (TA98 and TA100 strains) to detect mutagenic potential.
  • Reference Standards : Compare with structurally related compounds (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide) known to exhibit moderate acute oral toxicity (LD50_{50} > 500 mg/kg) .

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